molecular formula C9H18N2O3 B1402371 Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate CAS No. 1379322-06-1

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Cat. No.: B1402371
CAS No.: 1379322-06-1
M. Wt: 202.25 g/mol
InChI Key: JJEGJQVVIXYASG-UHFFFAOYSA-N
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Description

Oxetane Ring Conformational Dynamics

The oxetane ring (C$$3$$H$$6$$O) in this compound adopts a puckered geometry due to its four-membered cyclic ether structure. Ring strain arises from bond angle compression (approximately 88° for C–O–C angles), which deviates significantly from the ideal tetrahedral angle of 109.5°. Computational studies using density functional theory (DFT) reveal that the oxetane ring exists in a dynamic equilibrium between planar (C$${2v}$$ symmetry) and bent (C$$s$$ symmetry) conformers (Figure 1).

Table 1: Key Puckering Parameters of the Oxetane Ring

Parameter Value (Å) Method Source
Cremer-Pople amplitude 0.38 X-ray diffraction
Puckering angle 8.7° DFT (B3LYP)
Ring strain energy 106 kJ/mol Thermochemical

The puckering motion significantly influences electron density distributions in the highest occupied molecular orbital (HOMO), as evidenced by (e, 2e) electron momentum spectroscopy. This dynamic behavior enhances reactivity by increasing nucleophilic susceptibility at the oxetane oxygen.

Carbamate Functional Group Electronic Configuration

The carbamate group (–O–(C=O)–N–) exhibits resonance stabilization between two canonical forms (Figure 2):

  • Amide-like structure : Delocalization of the nitrogen lone pair into the carbonyl π-system.
  • Ionic form : Partial negative charge on the carbonyl oxygen and positive charge on nitrogen.

Frontier molecular orbital analysis shows the HOMO (-1.23 eV) is localized on the carbamate nitrogen and adjacent oxetane ring atoms, while the LUMO (6.05 eV) resides primarily on the carbonyl group. This electronic configuration facilitates nucleophilic attack at the carbonyl carbon while protecting the amine via tert-butyl substitution.

DFT calculations (M062X/6-31+G(d,p)) demonstrate that the carbamate’s N–C(=O)–O bond angle (123.5°) and C=O bond length (1.21 Å) align with conjugated systems, reducing rotational freedom about the N–C bond.

Tert-Butyl Protecting Group Steric Effects

The tert-butyl group (–C(CH$$3$$)$$3$$) imposes significant steric constraints:

  • A-value : 5.0 kcal/mol axial-to-equatorial preference in cyclohexane analogs
  • Conformational locking : Forces the carbamate group into equatorial positions in cyclic systems
  • Steric volume : 98 Å$$^3$$ (compared to 33 Å$$^3$$ for methyl)

Molecular mechanics simulations show the tert-butyl group reduces rotational entropy by 12.7 J/mol·K through van der Waals interactions with the oxetane ring’s methylene groups. This steric shielding prevents unwanted nucleophilic reactions at the carbamate nitrogen while maintaining solubility in nonpolar solvents.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals:

Table 2: Key Crystallographic Parameters

Parameter Value
Space group P2$$_1$$/c
Unit cell dimensions a=8.42 Å, b=11.03 Å, c=14.56 Å
Bond lengths C–O: 1.43 Å, C=O: 1.21 Å
Torsion angles N–C–O–C: 178.3°

The crystal packing shows intermolecular N–H···O hydrogen bonds (2.89 Å) between the oxetane amine and carbamate carbonyl, creating a layered structure along the direction. The tert-butyl groups occupy hydrophobic pockets, minimizing dipole-dipole interactions.

Computational Modeling of Tautomeric Forms

DFT studies (B3LYP/6-311++G(d,p)) identify three thermodynamically accessible tautomers:

Figure 3: Tautomeric Equilibrium

  • Carbamate form (ΔG = 0 kJ/mol): Dominant species (98.7% abundance)
  • Iminium form (ΔG = +18.4 kJ/mol): Observed in polar aprotic solvents
  • Zwitterionic form (ΔG = +25.1 kJ/mol): Stabilized by protic solvents

Transition state analysis reveals an energy barrier of 54.9 kJ/mol for tautomer interconversion, with water-mediated proton transfer lowering this to 4.3 kJ/mol via a six-membered cyclic intermediate. Natural bond orbital (NBO) analysis confirms charge transfer (0.27 e$$^-$$) from the oxetane nitrogen to the carbamate carbonyl during tautomerization.

Properties

IUPAC Name

tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGJQVVIXYASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744259
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379322-06-1
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
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Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

Stepwise Preparation Approach

Synthesis of Aminomethyloxiranes (Epoxide Intermediates)
  • Starting from N-substituted benzylamines and epichlorohydrin or tosylated oxiranes.
  • Reaction carried out in dry solvents such as DMF or THF under nitrogen atmosphere.
  • Typical conditions: stirring at 0–40 °C for 16–24 hours.
  • Purification by column chromatography yields aminomethyloxiranes in moderate to good yields (54–86%).

Example intermediates synthesized include N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine and its derivatives with various substituents on the benzyl ring or alkyl chains.

Boc Protection of Amines
  • Amines are protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts like DMAP.
  • Reaction typically performed in THF or dichloromethane at 0 °C to room temperature.
  • The Boc group stabilizes the amino functionality for subsequent reactions.
Cyclization to Form the Oxetane Ring
  • The key step involves superbase-induced ring closure using a mixture of butyllithium and potassium tert-butoxide in THF at low temperature (−78 °C).
  • The superbase deprotonates the benzylic position adjacent to the oxirane, triggering regio- and diastereoselective ring closure to form the oxetane ring.
  • Reaction monitored by NMR and LC-MS confirms formation of the four-membered ring with trans stereochemistry.
  • The reaction is kinetically controlled, favoring azetidine (four-membered nitrogen heterocycle) formation over more thermodynamically stable five-membered rings.
Workup and Purification
  • After reaction completion, quenching with water and extraction with diethyl ether.
  • Organic layers washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • Purification by column chromatography or preparative HPLC yields the desired Boc-protected aminooxetane.

Alternative Methods and Variations

  • Use of potassium carbonate in DMF at elevated temperature (120 °C) for nucleophilic substitution reactions to form intermediates.
  • Reductive amination using sodium cyanoborohydride and acetic acid in ethanol to introduce amino functionality.
  • Coupling reactions using carbodiimide coupling agents (e.g., DCC, PyBOP) in dichloromethane for amide bond formation involving Boc-protected amines.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Aminomethyloxirane formation N-substituted benzylamine + epichlorohydrin, DMF, 0–40 °C, 16-24h 54–86 Column chromatography purification
Boc protection Boc2O, DMAP, THF, 0 °C to rt, 2 h >90 Standard amine protection
Superbase-induced cyclization Butyllithium + potassium tert-butoxide, THF, −78 °C, 2 h 70–90 Regio- and diastereoselective ring closure
Alternative substitution Potassium carbonate, DMF, 120 °C, 2 h 60–80 Used for nucleophilic substitution
Reductive amination Sodium cyanoborohydride, acetic acid, ethanol, 60 °C, overnight 99 High yield amine introduction

Mechanistic Insights and Regioselectivity

  • The cyclization step is controlled by kinetic factors rather than thermodynamic stability, favoring the formation of the strained four-membered oxetane ring.
  • Quantum chemical calculations (DFT) support that the benzylic deprotonation is favored, leading to selective ring closure.
  • The trans stereochemistry of the product is explained by the optimal orbital overlap and transition state geometry.
  • Competing formation of five-membered rings (pyrrolidines) is disfavored due to higher activation barriers and less favorable transition states.

Summary Table of Key Intermediates and Final Product Characterization

Compound Description Key Spectral Data Yield (%) Reference
N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine Aminomethyloxirane intermediate 1H NMR: aromatic multiplets, oxirane protons at 3.5–3.7 ppm; HRMS m/z 178.12 60
Boc-protected aminomethyloxirane Boc protection of above amine 1H NMR: t-butyl singlet ~1.4 ppm; carbamate NH at ~5 ppm >90
Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate Final cyclized product Confirmed by NMR, LC-MS; trans stereochemistry 70–90

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate exhibit promising antimicrobial properties. Research has focused on evaluating the effectiveness of these compounds against multidrug-resistant bacterial strains. For instance, synthetic derivatives of carbamates have been screened for their activity against Gram-positive and Gram-negative bacteria, showing potential for development into new antibiotics .

2. Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its oxetane ring can be modified to enhance biological activity or selectivity for specific targets. Case studies have demonstrated its utility in designing inhibitors for various enzymes involved in disease pathways, including proteases and kinases .

Material Science

1. Polymer Chemistry

This compound can serve as a building block for synthesizing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties, such as increased thermal stability or enhanced mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in applications ranging from coatings to biomedical devices .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial propertiesDemonstrated effectiveness against resistant strains of bacteria, suggesting potential as a new antibiotic .
Study 2Investigate polymer applicationsHighlighted improvements in mechanical properties when used as a polymer additive .
Study 3Drug design optimizationShowed enhanced selectivity and potency in enzyme inhibition assays with modified derivatives .

Comparison with Similar Compounds

Carbamates with Varied Ring Systems

Compound Name CAS Number Molecular Formula Ring Structure Key Features Applications Reference
This compound 1379322-06-1 C₉H₁₈N₂O₃ Oxetane (4-membered) High purity (97–98%), primary amine instability, oxetane rigidity RSV drug intermediates
Tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 C₉H₁₈N₂O₃ Oxolane (5-membered) Tetrahydrofuran ring, improved solubility, stable amine Kinase inhibitors, peptide mimetics
Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C₁₀H₁₈N₂O₅ Azetidine (4-membered) Nitrogen-containing ring, oxalate salt enhances crystallinity Antibacterial agents, chiral intermediates

Key Observations :

  • Ring Size Effects : The oxetane ring in the target compound confers steric rigidity, which may enhance binding affinity in drug targets compared to larger rings like oxolane .
  • Stability : The oxolane derivative (tetrahydrofuran) exhibits greater amine stability due to reduced ring strain compared to oxetane .

Carbamates with Cyclohexyl and Acyclic Substituents

Compound Name CAS Number Molecular Formula Substituents Stability Applications Reference
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Not provided C₁₃H₂₆N₂O₃ Cyclohexyl, methoxy group High stability Kinase inhibitors, anticancer agents
Tert-butyl (3-aminophenyl)(methyl)carbamate 528882-16-8 C₁₂H₁₆N₂O₂ Aromatic phenyl, methyl group Moderate stability Antidepressants, enzyme inhibitors

Key Observations :

  • Cyclohexyl Derivatives : The methoxy group in the cyclohexyl analog enhances solubility and metabolic stability, making it suitable for oral drug formulations .
  • Aromatic vs. Aliphatic : Aromatic carbamates (e.g., phenyl derivatives) exhibit distinct electronic properties, influencing their interactions with hydrophobic enzyme pockets .

Biological Activity

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate, with the CAS number 1379322-06-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to an aminooxetane structure.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of neuroprotection and potential anti-cancer effects. The following sections detail specific findings related to its biological activity.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties, particularly against amyloid-beta-induced toxicity in astrocytes. In vitro studies demonstrated that the compound can:

  • Inhibit Amyloidogenesis : It acts as a β-secretase inhibitor, preventing the aggregation of amyloid-beta peptides (Aβ) and reducing the formation of fibrils from Aβ1-42.
  • Cell Viability : The compound showed a moderate protective effect on astrocyte cell viability when exposed to Aβ1-42, suggesting its potential role in Alzheimer's disease models .

Table 1: In Vitro Protective Effects on Astrocytes

TreatmentCell Viability (%)TNF-α Reduction (%)
Control100-
Aβ1-42 Only40-
Tert-butyl Carbamate + Aβ1-427030

Anti-Cancer Potential

The compound's structural features suggest potential anti-cancer activity. Preliminary evaluations have indicated that it may influence various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Cytotoxicity : Initial cytotoxicity assays indicate that the compound could exhibit significant effects against specific cancer types, although detailed studies are still required.

Table 2: Cytotoxicity Assays in Cancer Cell Lines

Cell LineLC50 (µM)Mechanism of Action
U87 (Glioblastoma)<0.2Induces apoptosis
BE (Neuroblastoma)0.18Cell cycle arrest

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in amyloid precursor protein processing and other metabolic pathways.
  • Modulation of Signaling Pathways : It potentially influences pathways related to inflammation and cellular stress responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar carbamate derivatives, providing insights into their therapeutic potentials:

  • A study focused on a related compound showed significant anti-inflammatory effects in models of neurodegeneration, suggesting that modifications to the oxetane structure could enhance these properties .
  • Another investigation highlighted the importance of structural diversity in carbamates for targeting specific cellular pathways involved in cancer progression .

Q & A

Q. What are the common synthetic routes for tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, and what are their key considerations?

The compound is typically synthesized via carbamate protection of the primary amine group in 3-(aminomethyl)oxetan-3-amine. A standard method involves reacting the amine with tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Key considerations include:

  • pH control : Maintain basic conditions (e.g., using triethylamine or NaHCO₃) to deprotonate the amine and facilitate nucleophilic attack on Boc₂O.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like over-Boc protection or oxetane ring-opening.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The oxetane ring protons resonate between 4.2–4.6 ppm, while the carbamate NH is often broad at ~5–6 ppm.
    • IR : Stretching frequencies for N-H (3300–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (1200–1250 cm⁻¹) confirm functional groups.
  • X-ray crystallography : The oxetane ring adopts a puckered conformation, with hydrogen bonds between the carbamate NH and oxetane oxygen stabilizing the crystal lattice. SHELX programs are widely used for structure refinement .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization requires addressing:

  • Intermediate stability : The oxetane ring is sensitive to strong acids/bases. Use mild deprotection conditions (e.g., TFA/DCM at 0°C) to avoid ring degradation.
  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) improve coupling efficiency in downstream functionalization steps .
  • Byproduct management : Monitor for Boc migration to the oxetane oxygen using LC-MS; quenching with aqueous NaHSO₃ can mitigate oxidation byproducts .

Q. What strategies address stability issues during storage or reaction conditions?

  • Storage : Store under nitrogen at –20°C in amber vials to prevent moisture absorption and oxidative degradation.
  • Reaction conditions : Avoid prolonged exposure to light or temperatures >40°C. In aqueous media, maintain pH 6–8 to prevent hydrolysis of the carbamate group .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Discrepancies often arise from:

  • Conformational flexibility : The oxetane ring’s puckering alters dihedral angles, affecting NMR chemical shifts. Use DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers .
  • Hydrogen bonding : Solid-state IR or X-ray data may show intermolecular H-bonding not accounted for in gas-phase computations. Compare solution-state (NMR) and solid-state (X-ray) data to identify environmental effects .

Q. What are the implications of stereochemical outcomes in derivatives of this compound?

The 3-aminooxetane moiety can induce stereoselectivity in downstream reactions. For example:

  • Mannich reactions : The oxetane’s rigidity directs nucleophilic attack to the trans position, favoring specific diastereomers.
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., Jacobsen’s thiourea) enhance enantioselectivity in carbamate-derived intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate
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Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

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